CS-526
Overview
Description
CS-526 is a potent, selective, reversible, and orally active acid pump antagonist. It inhibits the activity of hydrogen-potassium adenosine triphosphatase, which is crucial for gastric acid secretion. This compound has shown potential in the research of gastroesophageal reflux disease due to its ability to inhibit gastric acid secretion and prevent esophageal lesions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CS-526 involves several steps, including the formation of the core structure and the introduction of functional groups. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions that involve the use of various reagents and catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound likely involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification, crystallization, and quality control to meet industrial standards. The exact methods and conditions are proprietary and specific to the manufacturing company .
Chemical Reactions Analysis
Types of Reactions
CS-526 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Various substitution reactions can occur, where functional groups in this compound are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
CS-526 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study acid pump inhibition and related chemical reactions.
Biology: Investigated for its effects on cellular processes involving acid secretion.
Medicine: Potential therapeutic agent for treating gastroesophageal reflux disease and related conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control
Mechanism of Action
CS-526 exerts its effects by competitively binding to the potassium binding site of hydrogen-potassium adenosine triphosphatase. This binding inhibits the enzyme’s activity, leading to a reduction in gastric acid secretion. The inhibition is reversible, allowing for controlled modulation of acid secretion. The molecular targets and pathways involved include the hydrogen-potassium adenosine triphosphatase enzyme and related signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Omeprazole: Another proton pump inhibitor with a similar mechanism of action but different chemical structure.
Lansoprazole: Similar to omeprazole, used for treating acid-related disorders.
Pantoprazole: Another proton pump inhibitor with a unique chemical structure and pharmacokinetic profile.
Uniqueness of CS-526
This compound is unique due to its specific binding affinity and reversible inhibition of hydrogen-potassium adenosine triphosphatase. Unlike some other proton pump inhibitors, this compound does not cause rebound gastric hypersecretion, making it a promising candidate for long-term use in treating acid-related disorders .
Properties
CAS No. |
313272-12-7 |
---|---|
Molecular Formula |
C20H22FN3O |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
7-[(4-fluorophenyl)methoxy]-2,3-dimethyl-1-[[(1S,2S)-2-methylcyclopropyl]methyl]pyrrolo[2,3-d]pyridazine |
InChI |
InChI=1S/C20H22FN3O/c1-12-8-16(12)10-24-14(3)13(2)18-9-22-23-20(19(18)24)25-11-15-4-6-17(21)7-5-15/h4-7,9,12,16H,8,10-11H2,1-3H3/t12-,16+/m0/s1 |
InChI Key |
NXPLYKRKIFPEOA-BLLLJJGKSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]1CN2C(=C(C3=CN=NC(=C32)OCC4=CC=C(C=C4)F)C)C |
SMILES |
CC1CC1CN2C(=C(C3=CN=NC(=C32)OCC4=CC=C(C=C4)F)C)C |
Canonical SMILES |
CC1CC1CN2C(=C(C3=CN=NC(=C32)OCC4=CC=C(C=C4)F)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
7-(4-fluorobenzyloxy)-2,3-dimethyl-1-((2-methylcyclopropyl)methyl)-1H-pyrrolo(2,3-d)pyridazine CS 526 CS-526 CS526 cpd |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.